molecular formula C10H8BrFO B12828241 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one

Cat. No.: B12828241
M. Wt: 243.07 g/mol
InChI Key: QSRQXHQAHWFYBL-UHFFFAOYSA-N
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Description

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one is a halogenated tetrahydronaphthalenone derivative featuring a fused bicyclic structure. Its molecular formula is C₁₀H₇BrF₀O, with a ketone group at position 2, bromine at position 5, and fluorine at position 5. This compound is of interest in organic synthesis and pharmaceutical research due to the electronic and steric effects imparted by its substituents.

Properties

Molecular Formula

C10H8BrFO

Molecular Weight

243.07 g/mol

IUPAC Name

5-bromo-7-fluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8BrFO/c11-10-5-7(12)3-6-4-8(13)1-2-9(6)10/h3,5H,1-2,4H2

InChI Key

QSRQXHQAHWFYBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1=O)C=C(C=C2Br)F

Origin of Product

United States

Preparation Methods

Reaction Steps:

  • Dissolve tetrahydronaphthalen-2-one in an appropriate solvent.
  • Add bromine dropwise while maintaining the reaction temperature.
  • After bromination, introduce the fluorinating agent under controlled conditions.

Optimization:

  • The reaction yield can be improved by using excess halogenating agents and monitoring the reaction via TLC (Thin Layer Chromatography).

Lithiation and Subsequent Halogenation

Lithiation followed by halogenation is another effective method for preparing halogenated naphthalene derivatives:

  • Starting Material : 1,2,3,4-Tetrahydronaphthalen-1-ol.
  • Reagents :
    • tert-butyllithium (t-BuLi) for lithiation.
    • Bromine and triisopropyl borate for bromination.
    • Fluorinating agents for fluorination.
  • Solvent : Anhydrous diethyl ether.

Reaction Steps:

  • Cool the solution of tetrahydronaphthalen-1-ol to -78°C under an inert gas atmosphere.
  • Add t-BuLi dropwise to induce lithiation.
  • Introduce bromine and triisopropyl borate sequentially to achieve bromination.
  • Perform fluorination using Selectfluor or similar agents.

Optimization:

Careful temperature control during lithiation (-78°C) is critical to prevent side reactions and ensure high selectivity.

Direct Halogenation Using Catalysts

Catalytic halogenation methods are also employed to synthesize 5-Bromo-7-fluoro derivatives:

  • Starting Material : Naphthalene derivatives with a ketone functional group.
  • Catalysts :
    • Palladium-based catalysts for selective halogenation.
    • Tri(o-tolyl)phosphine as a ligand.
  • Solvent : Dimethylformamide (DMF).

Reaction Steps:

  • Combine the naphthalene derivative with the catalyst and halogenating agent in DMF.
  • Heat the mixture to approximately 140°C under microwave irradiation for accelerated reaction rates.

Optimization:

Microwave-assisted synthesis reduces reaction time and enhances yield compared to conventional heating methods.

Data Table: Key Reaction Parameters

Method Starting Material Reagents Solvent Temperature Yield (%)
Halogenation Tetrahydronaphthalen-2-one Br$$_2$$, HF/pyridine DCM/Ether Room Temp ~80
Lithiation + Halogenation Tetrahydronaphthalen-1-ol t-BuLi, Br$$_2$$, Selectfluor Ether -78°C to RT ~91
Catalytic Halogenation Naphthalene derivatives Pd(OAc)$$2$$, Br$$2$$ DMF 140°C ~85

Notes on Purification

After synthesis, purification steps such as recrystallization or vacuum distillation are essential to remove impurities and achieve high-purity this compound. Analytical techniques like HPLC and NMR are utilized to confirm the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction can lead to different oxygenated or hydrogenated compounds .

Scientific Research Applications

Medicinal Chemistry

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Research has shown that derivatives of tetrahydronaphthalene compounds exhibit antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that certain brominated derivatives can inhibit the growth of human cancer cells such as MCF-7 (mammary gland adenocarcinoma) and A549 (lung cancer) with IC50 values indicating significant potency .
  • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity. In vitro studies have indicated that it possesses inhibitory effects against resistant bacterial strains, making it a candidate for developing new antibiotics .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

  • Building Block for Complex Molecules : Its bromine and fluorine substituents allow for further functionalization through various chemical reactions such as nucleophilic substitutions and cross-coupling reactions. This makes it a versatile building block in the synthesis of more complex organic molecules .

Case Study 1: Anticancer Research

A study investigated the cytotoxic effects of 5-bromo derivatives on several human cancer cell lines. The results indicated that compounds with bromine substitutions showed enhanced antiproliferative activity compared to their non-brominated counterparts. For example, one derivative demonstrated an IC50 value of 28.2 µmol/L against the MCF-7 cell line, indicating potent activity .

CompoundCell LineIC50 (µmol/L)
5-Bromo Derivative AMCF-728.2
5-Bromo Derivative BA54931.3
Non-brominated ControlMCF-7>100

Case Study 2: Antimicrobial Studies

In another study focusing on antimicrobial properties, 5-bromo derivatives were screened against New Delhi Metallo-beta-lactamase producing Klebsiella pneumoniae. The results showed that one derivative exhibited a minimum inhibitory concentration (MIC) of 0.39 µg/mL, highlighting its potential as a new antimicrobial agent .

Mechanism of Action

The mechanism of action of 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents can influence the compound’s reactivity and binding affinity to various receptors and enzymes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one (CAS 172366-38-0)

  • Structure : Differs from the target compound by replacing bromine with a second fluorine at position 3.
  • Properties :
    • The absence of bromine reduces molecular weight (C₁₀H₈F₂O vs. C₁₀H₇BrF₀O) and alters reactivity. Fluorine’s electronegativity increases the ketone’s electrophilicity compared to bromine.
    • Likely lower lipophilicity than the brominated analog, impacting solubility in organic solvents .

6-Bromo-3,4-dihydronaphthalen-1(2H)-one (CAS 34598-49-7)

  • Structure : Bromine at position 6 and a ketone at position 1 in a partially saturated naphthalene system.
  • Properties :
    • Positional isomerism leads to distinct electronic effects. The ketone at position 1 (vs. position 2) may influence conjugation with the aromatic ring.
    • Higher steric hindrance near the ketone group due to bromine’s placement .

7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one

  • Structure : Bromine at position 7, ketone at position 1, and two methyl groups at position 4.
  • Bromine’s position (7 vs. 5) alters resonance effects on the ketone .

7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1337375-10-6)

  • Structure : Replaces the ketone with an amine group at position 1.
  • Properties: Amine functionality increases basicity and susceptibility to protonation. Potential for diverse reactivity, such as participation in amidation or Schiff base formation, unlike the ketone-containing target compound .

Comparative Analysis Table

Compound Name Substituents Molecular Formula Key Features Reference
5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one Br (C5), F (C7), ketone (C2) C₁₀H₇BrF₀O High electrophilicity at C2; halogen-directed reactivity
5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-2-one F (C5, C7), ketone (C2) C₁₀H₈F₂O Enhanced electron-withdrawing effects; lower molecular weight
6-Bromo-3,4-dihydronaphthalen-1(2H)-one Br (C6), ketone (C1) C₁₀H₉BrO Positional isomerism; steric hindrance near ketone
7-Bromo-4,4-dimethyl-3,4-dihydro-2H-naphthalen-1-one Br (C7), CH₃ (C4), ketone (C1) C₁₂H₁₃BrO Steric bulk from methyl groups; altered resonance effects
7-Bromo-5-fluoro-1,2,3,4-tetrahydronaphthalen-1-amine Br (C7), F (C5), NH₂ (C1) C₁₀H₁₁BrFN Amine functionality enables acid-base reactivity; distinct applications

Research Implications and Limitations

  • Reactivity: The target compound’s bromine and fluorine substituents make it a candidate for cross-coupling reactions (e.g., Suzuki-Miyaura) or halogen exchange.
  • Synthetic Challenges : indicates discontinuation of commercial supplies, highlighting sourcing difficulties. This contrasts with analogs like 6-bromo-3,4-dihydronaphthalen-1(2H)-one, which remain available .
  • Data Gaps : Physical properties (melting/boiling points, solubility) are absent in the provided evidence. Experimental studies are needed to quantify these parameters.

Biological Activity

5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C10_{10}H8_{8}BrF1_{1}O
  • Molecular Weight : 243.07 g/mol
  • CAS Number : 1260018-37-8

The structure features a bromine and a fluorine atom substituent on a tetrahydronaphthalene backbone, which is crucial for its biological activity.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological activities:

  • Dopamine Receptor Modulation : The compound has been studied for its interaction with dopamine receptors, particularly the D3 receptor. It promotes β-arrestin translocation and G protein activation, suggesting it may act as an agonist with potential therapeutic implications in neuropsychiatric disorders .
  • Neuroprotective Effects : In cell-based assays, it has shown protective effects against neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs) . This suggests a potential role in treating conditions like Parkinson's disease.
  • Antioxidant Activity : The compound's structure allows it to potentially scavenge reactive oxygen species (ROS), contributing to its neuroprotective effects by reducing oxidative stress in neuronal cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

StudyFindings
Study 1Demonstrated selective activation of D3 dopamine receptors without affecting D2 receptors, indicating a unique selectivity profile .
Study 2Showed that the compound protects dopaminergic neurons from apoptosis induced by oxidative stress .
Study 3Investigated the structure-activity relationship (SAR) and found that modifications to the bromine and fluorine substituents significantly affect receptor binding affinity and biological activity .

The proposed mechanism of action involves the modulation of dopamine receptor signaling pathways. The unique interactions between the compound and the D3 receptor are hypothesized to enhance neuroprotective signaling while minimizing side effects associated with broader dopamine receptor activation .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-Bromo-7-fluoro-1,2,3,4-tetrahydronaphthalen-2-one, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves bromination and fluorination of a tetrahydronaphthalenone precursor. For bromination, electrophilic substitution using reagents like NBS (N-bromosuccinimide) under controlled conditions (e.g., radical initiators or Lewis acids) is common . Fluorination may employ DAST (diethylaminosulfur trifluoride) or Selectfluor, optimized for regioselectivity . Purity (>95%) is confirmed via HPLC with UV detection at 254 nm, coupled with mass spectrometry for molecular ion verification .

Q. How can spectroscopic techniques (NMR, IR) characterize this compound’s structure?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include downfield shifts for the carbonyl group (δ ~200-210 ppm in ¹³C) and aromatic protons (δ 6.5-7.5 ppm in ¹H). The bromine and fluorine substituents deshield adjacent protons, causing splitting patterns (e.g., doublets for para-fluoro) .
  • IR : Strong absorption at ~1700 cm⁻¹ confirms the ketone (C=O). C-Br and C-F stretches appear at ~500-600 cm⁻¹ and ~1100 cm⁻¹, respectively .

Q. What role do the bromine and fluorine substituents play in modulating reactivity?

  • Methodological Answer : Bromine acts as a strong electron-withdrawing group, directing electrophilic substitution to meta/para positions. Fluorine, being less electronegative but highly polarizable, enhances stability via inductive effects. Together, they influence reaction rates in cross-coupling (e.g., Suzuki-Miyaura) and hydrogenation reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected splitting in NMR) be resolved?

  • Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational barriers) or impurities. Use variable-temperature NMR to identify conformational exchange. For example, hindered rotation around the C-Br bond may split signals at low temperatures. Complementary techniques like X-ray crystallography (e.g., Acta Crystallographica data ) or DFT calculations (e.g., PubChem InChI key ) can validate structural assignments.

Q. What strategies optimize regioselectivity in electrophilic substitution reactions for bromo-fluoro-tetrahydronaphthalenones?

  • Methodological Answer :

  • Directing Groups : Introduce temporary directing groups (e.g., boronic esters) to steer electrophiles to specific positions .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophile reactivity at electron-deficient sites.
  • Catalytic Systems : Use Pd-catalyzed C-H activation for selective bromination, leveraging steric and electronic profiles .

Q. How can reaction conditions (temperature, catalyst) be tailored to avoid dehalogenation during cross-coupling?

  • Methodological Answer : Dehalogenation is minimized by:

  • Low-Temperature Protocols : Conduct Suzuki-Miyaura reactions at 50-60°C with Pd(PPh₃)₄ to preserve C-Br bonds .
  • Ligand Design : Bulky ligands (e.g., SPhos) reduce β-hydride elimination.
  • Additives : Include silver salts (Ag₂O) to stabilize halide intermediates .

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